molecular formula C17H22N4O2S2 B2609020 N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 392294-85-8

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B2609020
CAS No.: 392294-85-8
M. Wt: 378.51
InChI Key: RPTPXJGUNUHTID-UHFFFAOYSA-N
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Description

The compound N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide features a 1,3,4-thiadiazole core substituted with a pentanamide chain and a 2,5-dimethylphenyl carbamoyl methyl sulfanyl group. The 2,5-dimethylphenyl group likely enhances lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-4-5-6-14(22)19-16-20-21-17(25-16)24-10-15(23)18-13-9-11(2)7-8-12(13)3/h7-9H,4-6,10H2,1-3H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTPXJGUNUHTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiadiazole derivatives .

Scientific Research Applications

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved could include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Core Heterocycle Variations

  • 1,3,4-Oxadiazole Derivatives (7c–7f) :
    Compounds 7c–7f () replace the thiadiazole ring with oxadiazole, altering electronic properties and hydrogen-bonding capacity. For example, 7f (C17H19N5O2S2, MW 389 g/mol) has a 2,5-dimethylphenyl group but lower thermal stability (mp 134–178°C) compared to thiadiazole derivatives .
  • Ureido-Linked Thiadiazole (): The compound 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide (C16H21N5O2S2, MW 387.49 g/mol) incorporates a urea linkage, which may improve solubility but reduce metabolic stability compared to the target compound’s carbamoyl group .

Substituent Modifications

  • Aromatic Substituents: The target’s 2,5-dimethylphenyl group contrasts with 4-methylphenyl (7d) and 2,4-dimethylphenyl (7e) in oxadiazole derivatives (). These substitutions influence steric hindrance and π-π stacking interactions .
  • Sulfanyl Linkers :
    The sulfanyl bridge in the target compound is common in analogs (e.g., c–7f), facilitating conformational flexibility and sulfur-mediated interactions .

Physicochemical Data

Compound Core Heterocycle Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 1,3,4-Thiadiazole Likely C19H23N5O2S2 ~500 (estimated) Not reported 2,5-Dimethylphenyl, pentanamide
BA94192 () 1,3,4-Thiadiazole C26H22N4O3S2 502.61 Not reported Benzamide, 2,5-dimethylphenyl
7f () 1,3,4-Oxadiazole C17H19N5O2S2 389 134–178 2,5-Dimethylphenyl, propanamide
Ureido Derivative () 1,3,4-Thiadiazole C16H21N5O2S2 387.49 Not reported 4-Methylphenyl, propylacetamide

Structural and Crystallographic Insights

  • Conformational Analysis :
    The butterfly conformation observed in ’s thiadiazole derivative (dihedral angles 46.3°) suggests structural flexibility. The target compound’s pentanamide chain may adopt a more extended conformation, optimizing interactions in biological targets .
  • Crystal Packing: Analogous compounds (e.g., ) crystallize in monoclinic systems (a=16.8944 Å, β=96.084°), with planar aromatic rings facilitating dense packing. The target’s dimethyl groups might introduce steric effects, altering crystal lattice parameters .

Biological Activity

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N4O2SC_{15}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 320.41 g/mol. The compound features a thiadiazole ring, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it selectively inhibits carbonic anhydrase II, crucial for maintaining acid-base balance in biological systems.
  • Cellular Pathway Modulation : The amino and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of proteins involved in cellular signaling and metabolism.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that this compound possesses notable antibacterial properties.

Neuroprotective Effects

A study investigated the neuroprotective capabilities of this compound in PC12 cells exposed to sodium nitroprusside-induced oxidative stress. The findings suggested that the compound reduced cell death and improved cell viability compared to untreated controls, indicating potential therapeutic applications in neurodegenerative diseases.

Case Studies

  • Study on Antimicrobial Activity :
    A comprehensive study assessed the antimicrobial effectiveness of various thiadiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth compared to controls.
  • Neuroprotection in PC12 Cells :
    Research focused on the neuroprotective effects demonstrated that treatment with the compound reduced oxidative stress-induced cell death in neuronal-like cells.

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